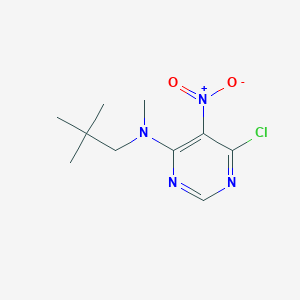
(6-Chloro-5-nitro-pyrimidin-4-yl)-(2,2-dimethyl-propyl)-methyl-amine
Cat. No. B8277128
M. Wt: 258.70 g/mol
InChI Key: AOHDWLIIXDURIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07253174B2
Procedure details


4,6-Dichloro-5-nitro-pyrimidine (0.20 g, 1.0 mmol), N-methyl-neopentylamine hydrochloride (0.14 g) and DIEA (0.2 mL) were stirred in acetone (5 mL) at 0° C. for 4 hours. The solvent was removed in vacuo and the crude product was used for the next reaction without purification.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[N:5]=[CH:4][N:3]=1.Cl.[CH3:13][NH:14][CH2:15][C:16]([CH3:19])([CH3:18])[CH3:17].CCN(C(C)C)C(C)C>CC(C)=O>[Cl:11][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:14]([CH2:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH3:13])[C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNCC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was used for the next reaction without purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=NC=N1)N(C)CC(C)(C)C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
